2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Overview
Description
2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C6H3BrClN3. It is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is Casein Kinase 2 (CK2) . CK2 is a constitutively expressed serine/threonine kinase with a large diversity of cellular substrates .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine derivatives under specific conditions. One common method includes the bromination and chlorination of pyrazolo[1,5-a]pyrimidine. The reaction conditions often require the use of bromine and chlorine sources in the presence of catalysts or under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under suitable conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: The compound is explored for its optical and electronic properties, making it useful in the development of new materials.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
- 2-Chloro-7-bromopyrazolo[1,5-a]pyrimidine
- 7-Bromo-2-chloropyrazolo[1,5-a]pyrimidine
Uniqueness
2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-6-9-2-1-5(8)11(6)10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVVRHPFDQOMEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC(=N2)Br)N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673030 | |
Record name | 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203705-58-1 | |
Record name | 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203705-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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